molecular formula C7H8N2O5S B2490133 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione CAS No. 40408-55-7

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione

Cat. No.: B2490133
CAS No.: 40408-55-7
M. Wt: 232.21
InChI Key: YKMXWWNVVFTAQV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione is a chemical compound with the CAS Registry Number 40408-55-7 . Its molecular formula is C7H8N2O5S, and it has a molecular weight of 232.21 g/mol . This reagent features a complex structure combining a 1,1-dioxothiolane (sulfolane) moiety with an imidazolidine-2,4,5-trione (parabanic acid) ring system. Compounds containing the 1,1-dioxo-1λ⁶-thiolane (sulfolane) scaffold are of significant interest in medicinal chemistry research due to their presence in molecules studied for various biological activities . The imidazolidinetrione core is a heterocyclic system that can serve as a key building block in organic synthesis and drug discovery. Researchers can utilize this high-purity compound as a critical intermediate for synthesizing novel chemical entities or as a standard in analytical studies. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c10-5-6(11)9(7(12)8-5)4-1-2-15(13,14)3-4/h4H,1-3H2,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMXWWNVVFTAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione typically involves the reaction of thiolane derivatives with imidazolidine trione precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the thiolane ring through cyclization of appropriate precursors under controlled conditions.

    Oxidation Reactions: Utilizing oxidizing agents to introduce the dioxo functionalities on the thiolane ring.

    Condensation Reactions: Combining imidazolidine trione derivatives with thiolane intermediates to form the final compound.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Reactions Analysis

The compound is capable of undergoing various chemical transformations:

  • Oxidation : Further oxidation can introduce additional oxygen functionalities.
  • Reduction : Reduction reactions can convert dioxo groups to hydroxyl groups.
  • Substitution : Nucleophilic substitution reactions can occur where nucleophiles replace specific atoms or groups.

Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione has been investigated for multiple applications:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for more complex molecules in organic synthesis.

Biology

  • Biological Activity Investigations : Research has focused on its potential antimicrobial and anticancer properties. Studies suggest that compounds with similar structures can exhibit significant antiproliferative effects against cancer cell lines .

Medicine

  • Drug Development : The compound is explored for its potential therapeutic effects. Its unique functional groups may allow it to interact with biological targets effectively.

Industry

  • Specialty Chemicals Production : It is utilized in creating materials with unique properties due to its distinctive structure.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity (log Kow) and electronic properties are critical for membrane permeability and enzyme interactions:

Compound Substituent log Kow Key Structural Feature
Target compound (CAS 40408-55-7) 1,1-Dioxo-thiolan-3-yl Not reported Sulfone group (electron-withdrawing)
3d (IC50 BChE = 1.66 µM) 4-Isopropylphenyl, benzothiazole 3.12 Bulky para-substituent
3e (IC50 AChE = 13.8 µM) 4-Chlorophenyl, benzothiazole 2.98 Electron-withdrawing Cl
1-(Bicyclo[2.2.1]heptan-2-yl) derivative Bicyclic alkyl Not reported High steric bulk

However, the electron-withdrawing nature of the sulfone may enhance electrophilic reactivity, favoring interactions with nucleophilic enzyme residues .

Structure-Activity Relationships (SAR) :

  • Para-substituted phenyl groups (e.g., 4-isopropyl, 4-chloro) optimize BChE/AChE inhibition by enhancing hydrophobic interactions .
  • Benzothiazole moieties improve binding via π-π stacking and hydrogen bonding .
  • Sulfone groups (as in the target compound) may mimic carbonyl groups in enzyme substrates, but their impact requires validation.

Biological Activity

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione, also known as CAS Number 40408-55-7, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of thiolane derivatives with imidazolidine frameworks. The synthetic route typically involves:

  • Formation of the thiolane ring : Utilizing appropriate sulfur-containing precursors.
  • Cyclization : Reacting the thiolane with imidazolidine derivatives under controlled conditions to achieve the desired trione structure.

Antimicrobial Properties

Research indicates that compounds containing dioxo-thiolan structures exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives like this compound demonstrate:

  • Antibacterial Activity : Effective against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 625 µg/mL to 1250 µg/mL depending on the specific derivative tested .
  • Antifungal Activity : Exhibits notable antifungal properties against pathogens like Candida albicans. Most tested derivatives showed significant activity, suggesting a broad spectrum of action against fungal infections .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of key metabolic pathways : The presence of the dioxo group is believed to interfere with the synthesis of essential biomolecules in microbial cells.
  • Disruption of cellular integrity : The compound may compromise cell membrane integrity leading to increased permeability and eventual cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

StudyCompound TestedBiological ActivityKey Findings
This compoundAntibacterialMIC values ranged from 625–1250 µg/mL against S. aureus
Related thiolane derivativesAntifungalSignificant activity against C. albicans, effective at low concentrations
Various dioxo compoundsAntimicrobialBroad-spectrum activity noted across multiple bacterial strains

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)imidazolidine-2,4,5-trione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of thiolane precursors followed by oxidation to introduce the sulfone group (1,1-dioxo). Key parameters include:

  • Solvent systems : Dichloromethane (DCM) or dimethylformamide (DMF) are common for their ability to stabilize intermediates .
  • Oxidizing agents : Hydrogen peroxide or potassium permanganate ensure complete sulfone formation without over-oxidation .
  • Temperature control : Reactions often proceed at 0–25°C to avoid side products.
  • Purification : Silica gel chromatography or recrystallization is critical for isolating high-purity product (>95%) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationDCM, 25°C, 12h6592
OxidationH₂O₂, DMF, 0°C7895
PurificationSilica chromatography (EtOAc/Hexane)99

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Advanced spectroscopic and computational techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms sulfone/imine connectivity .
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., imidazolidine-trione ring planarity) .
  • Density Functional Theory (DFT) : Models electronic distribution, predicting reactive sites (e.g., electrophilic carbonyl groups) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or protease inhibition) with IC₅₀ determination .
  • Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and predict feasible synthetic routes .
  • Molecular docking : Tools like AutoDock Vina identify binding poses in target enzymes (e.g., cyclooxygenase-2) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

  • Orthogonal assays : Validate activity using distinct methodologies (e.g., fluorescence-based vs. HPLC-based enzyme assays) .
  • Control experiments : Rule out assay interference (e.g., compound autofluorescence or solvent effects) .
  • Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan or R to identify trends .

Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Flow chemistry : Continuous flow systems enhance reproducibility and reduce batch-to-batch variability .
  • In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress and intermediates .
  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD) to separate enantiomers during scale-up .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2–3.0) and analyze via LC-MS to identify hydrolytic byproducts .
  • Kinetic isotope effects (KIE) : Probe reaction mechanisms (e.g., H/D exchange at carbonyl groups) .
  • Accelerated stability testing : Expose to heat (40–60°C) and humidity (75% RH) to model shelf-life degradation .

Q. How do structural modifications (e.g., substituent variation) impact solubility and bioavailability?

Methodological Answer:

  • LogP determination : Shake-flask or HPLC methods quantify partition coefficients .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
  • Co-crystallization : Improve aqueous solubility via salt or co-crystal formation (e.g., with citric acid) .

Q. Key Considerations for Researchers

  • Interdisciplinary collaboration : Integrate synthetic chemistry, computational modeling, and bioassays to address complex research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.